molecular formula C19H14N4O3 B2357081 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034435-23-7

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2357081
CAS No.: 2034435-23-7
M. Wt: 346.346
InChI Key: HHDPJUZPUBWYCH-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound that features a combination of furan, pyridine, and isoxazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and pyridine intermediates, followed by their coupling to form the desired isoxazole ring. Common reagents used in these reactions include:

  • Furan-2-carboxylic acid
  • 3-bromopyridine
  • Sodium hydride (NaH)
  • Palladium catalysts

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation : Conversion of functional groups to higher oxidation states.
  • Reduction : Addition of hydrogen or removal of oxygen.
  • Substitution : Replacement of one functional group with another.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
  • Reducing agents : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
  • Substitution reagents : Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

  • Chemistry : As a building block for more complex molecules.
  • Biology : As a probe to study biological pathways.
  • Medicine : Potential therapeutic agent for treating diseases.
  • Industry : Used in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds:

  • N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide
  • N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-4-yl)isoxazole-3-carboxamide

Uniqueness: The unique combination of furan, pyridine, and isoxazole rings in N-((6-(furan-2-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-19(16-9-18(26-23-16)14-3-1-7-20-12-14)22-11-13-5-6-15(21-10-13)17-4-2-8-25-17/h1-10,12H,11H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDPJUZPUBWYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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